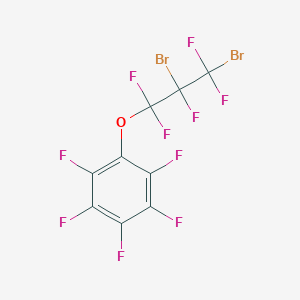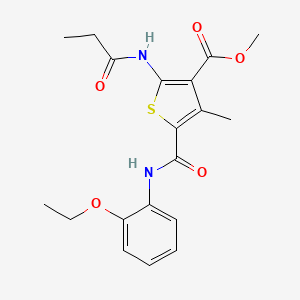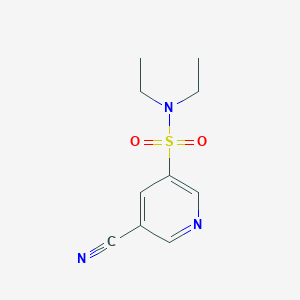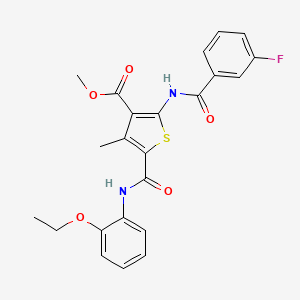
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene typically involves the reaction of pentafluorobenzene with a suitable brominating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The bromine atoms can be reduced to form different derivatives of the compound.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce compounds with fewer bromine atoms .
Aplicaciones Científicas De Investigación
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to participate in various chemical reactions, which can modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dichloropentafluoropropoxy)pentafluorobenzene: Similar structure but with chlorine atoms instead of bromine.
(2,3-Diiodopentafluoropropoxy)pentafluorobenzene: Similar structure but with iodine atoms instead of bromine.
(2,3-Difluoropentafluoropropoxy)pentafluorobenzene: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9Br2F10O |
|---|---|
Peso molecular |
473.89 g/mol |
Nombre IUPAC |
1-(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9Br2F10O/c10-7(17,8(11,18)19)9(20,21)22-6-4(15)2(13)1(12)3(14)5(6)16 |
Clave InChI |
VVJLCNGNGSDDCF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(C(F)(F)Br)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)





![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)



![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)

